molecular formula C19H19N3O3S B3510887 2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxybenzyl)acetamide

2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxybenzyl)acetamide

Cat. No.: B3510887
M. Wt: 369.4 g/mol
InChI Key: PMWFJPZDELVPGJ-UHFFFAOYSA-N
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Description

The compound “2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxybenzyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a related compound .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other benzimidazole derivatives . Benzimidazoles are organic heterocyclic compounds containing a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be similar to those of other imidazole derivatives . Imidazole is an important synthon in the development of new drugs .

Future Directions

The future directions for “2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxybenzyl)acetamide” could involve further exploration of its potential biological activities, given the broad range of activities exhibited by imidazole derivatives . Additionally, further studies could focus on optimizing its synthesis and exploring its potential applications in drug development .

Properties

IUPAC Name

2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13(23)22-17-6-4-3-5-16(17)21-19(22)26-12-18(24)20-11-14-7-9-15(25-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWFJPZDELVPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxybenzyl)acetamide

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